N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Description
N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Discovery of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed promise in cancer treatment, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to phase I clinical trials (Schroeder et al., 2009).
Anti-Angiogenic and DNA Cleavage Activities
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and shown to effectively block the formation of blood vessels in vivo and exhibited DNA cleavage activities. These findings suggest potential as anticancer agents through anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis of Pyrido[4,3-d]pyrimidines
The synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines highlights a continued interest in the development of new compounds for potential therapeutic applications. These compounds were synthesized using arylaldehydes, ammonium acetate, and acetoacetanilide, indicating a broad scope of chemical synthesis techniques for similar compounds (Vijayakumar et al., 2014).
Exploration of Butyrophenones
Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors were synthesized, exploring their potential as antipsychotics. These studies provide a framework for understanding how modifications to the piperidine structure can influence biological activity, relevant to compounds with similar structural frameworks (Raviña et al., 2000).
Novel Antineoplastic Tyrosine Kinase Inhibitor Metabolism
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients to identify metabolites and main metabolic pathways. This research underscores the importance of understanding the metabolism of complex compounds for therapeutic applications (Gong et al., 2010).
Properties
IUPAC Name |
N-butan-2-yl-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-13(2)24-20(28)14-8-10-27(11-9-14)22-25-18-16(12-30-19(18)21(29)26-22)15-6-4-5-7-17(15)23/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYSBSYGRMNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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